![molecular formula C25H23N3O5 B2530989 (E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 2035004-91-0](/img/structure/B2530989.png)
(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C25H23N3O5 and its molecular weight is 445.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of acrylamide derivatives and their potential as intermediates in organic synthesis have been widely explored. For example, the controlled radical polymerization of acrylamide containing l-phenylalanine moiety via RAFT (Reversible Addition-Fragmentation Chain Transfer) demonstrates the utility of acrylamides in synthesizing polymers with specific functionalities (Mori, Sutoh, & Endo, 2005). This approach could be adapted for the synthesis of polymers containing (E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide, enabling the development of materials with novel properties.
Materials Science Applications
- Acrylamide derivatives have been investigated for their potential in materials science, particularly in the development of chiral stationary phases (CSPs) for chromatography. The synthesis and characterization of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives highlight the relevance of such compounds in separating enantiomers, a crucial process in pharmaceutical manufacturing (Tian et al., 2010). This suggests potential applications for this compound in the development of new CSPs.
Bioactive Compound Applications
- Research into the biochemical impacts of sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm indicates the broader utility of acrylamide and related compounds in bioactive applications. The study by Soliman et al. (2020) demonstrates the synthesis and biological evaluation of heterocyclic compounds, including acrylamide derivatives, showcasing their potential as insecticidal agents (Soliman, El Salam, Fadda, & Abdelmotaal, 2020). Such studies underscore the potential of this compound in developing new bioactive agents.
Heterocyclic Compound Synthesis
- The Cp*Co(III)-catalyzed amidation of olefinic and aryl C-H bonds for the highly selective synthesis of enamides and pyrimidones, as researched by Liu et al. (2018), exemplifies the innovative approaches to synthesizing heterocyclic compounds (Liu, Xie, Jia, & Li, 2018). This method's applicability to the synthesis of compounds structurally related to this compound could facilitate the discovery of novel heterocyclic compounds with significant biological or material applications.
properties
IUPAC Name |
(E)-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-15-18(14-19-25(26-15)33-24(28-19)17-8-6-5-7-9-17)27-22(29)11-10-16-12-20(30-2)23(32-4)21(13-16)31-3/h5-14H,1-4H3,(H,27,29)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAUPNJSCKMDKW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

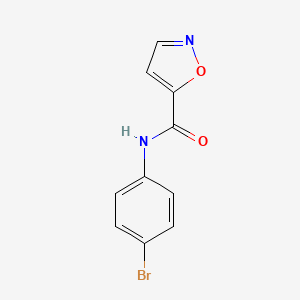

![tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate](/img/structure/B2530910.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2530913.png)
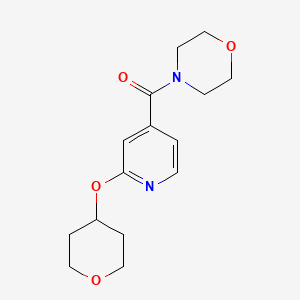
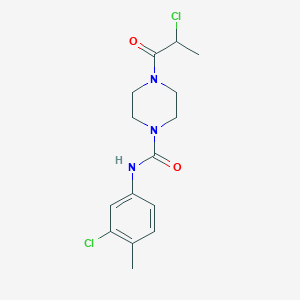
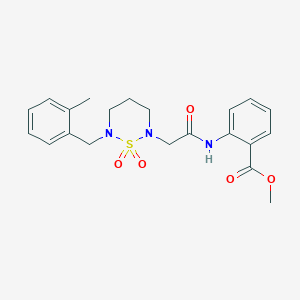
![2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B2530918.png)
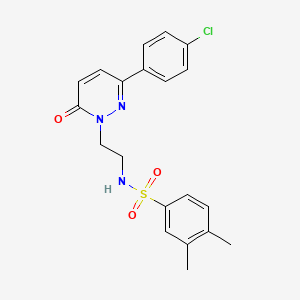
![(1S,3R,4S,6Z,8S,10R)-13-[(E)-Hex-4-enoyl]-3,10,12-trihydroxy-6-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradec-12-en-5-one](/img/no-structure.png)
![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2530923.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2530924.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530928.png)
![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2530929.png)